molecular formula C9H9ClO3S B13389915 3,4-Dimethoxyphenyl chlorothioformate

3,4-Dimethoxyphenyl chlorothioformate

Cat. No.: B13389915
M. Wt: 232.68 g/mol
InChI Key: VSKVYLCVMMKSTB-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl chlorothioformate is an organic compound with the molecular formula C9H9ClO3S. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with methoxy groups at the 3 and 4 positions, and a chlorothioformate group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl chlorothioformate typically involves the reaction of 3,4-dimethoxyphenol with thionyl chloride and phosgene. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorothioformate group. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl chlorothioformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include 3,4-dimethoxyphenyl derivatives with various functional groups.

    Oxidation: Products include 3,4-dimethoxyphenyl sulfoxides and sulfones.

    Reduction: Products include 3,4-dimethoxyphenyl thiols.

Scientific Research Applications

3,4-Dimethoxyphenyl chlorothioformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: The compound is used in the development of drug delivery systems and as a building block for active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl chlorothioformate involves its reactivity with nucleophiles. The chlorothioformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxyphenyl chlorothioformate is unique due to the presence of the chlorothioformate group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Properties

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

O-(3,4-dimethoxyphenyl) chloromethanethioate

InChI

InChI=1S/C9H9ClO3S/c1-11-7-4-3-6(13-9(10)14)5-8(7)12-2/h3-5H,1-2H3

InChI Key

VSKVYLCVMMKSTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC(=S)Cl)OC

Origin of Product

United States

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